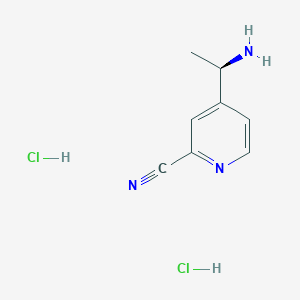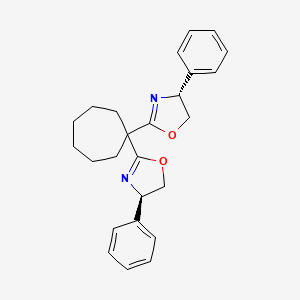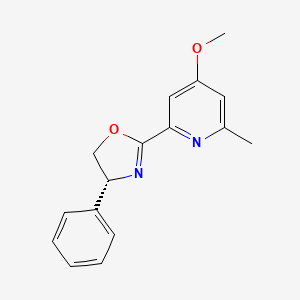![molecular formula C19H14N2O B8181145 (3aS,8aR)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8181145.png)
(3aS,8aR)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,8aR)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a complex organic compound that features an indeno-oxazole core structure with an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,8aR)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Indeno-Oxazole Core: This can be achieved through cyclization reactions involving suitable precursors.
Attachment of the Isoquinoline Moiety: This step may involve coupling reactions such as Suzuki or Heck coupling, using isoquinoline derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include:
Catalyst Optimization: Using efficient and recyclable catalysts.
Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
(3aS,8aR)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole can undergo various chemical reactions, including:
Oxidation: Conversion to oxides or other higher oxidation states.
Reduction: Reduction of functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action for compounds like (3aS,8aR)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole would involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3aS,8aR)-2-(Isoquinolin-1-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole: can be compared with other indeno-oxazole derivatives or isoquinoline-containing compounds.
Unique Features: The specific stereochemistry and functional groups of this compound may confer unique biological or chemical properties.
For precise and detailed information, consulting scientific literature, patents, and specialized databases would be necessary
Properties
IUPAC Name |
(3aR,8bS)-2-isoquinolin-1-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c1-3-7-14-12(5-1)9-10-20-18(14)19-21-17-15-8-4-2-6-13(15)11-16(17)22-19/h1-10,16-17H,11H2/t16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKOPXFDULSZAA-SJORKVTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=NC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,3'aS,8aR,8'aR)-2,2'-Cyclohexylidenebis[3a,8a-dihydro-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8181069.png)




![N-(3-(5-Aminonaphthalen-1-yl)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B8181091.png)


![(3AS,8aR)-2-(4-methoxy-6-methylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8181114.png)




